
4-(Trifluoromethanesulfonyl)benzene-1-sulfonamide
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Overview
Description
4-(Trifluoromethanesulfonyl)benzene-1-sulfonamide is an organosulfur compound characterized by the presence of both trifluoromethanesulfonyl and sulfonamide functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethanesulfonyl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with trifluoromethanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process . The general reaction scheme is as follows:
4-aminobenzenesulfonamide+trifluoromethanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethanesulfonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated sulfonamide derivative.
Scientific Research Applications
4-(Trifluoromethanesulfonyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antibacterial properties, similar to other sulfonamide-based drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethanesulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning . This mechanism is similar to that of other sulfonamide-based compounds used in antibacterial treatments.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzenesulfonamide: The parent compound from which 4-(Trifluoromethanesulfonyl)benzene-1-sulfonamide is derived.
Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide group.
Sulfanilamide: Another sulfonamide-based antibacterial drug.
Uniqueness
This compound is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to other sulfonamide compounds .
Biological Activity
4-(Trifluoromethanesulfonyl)benzene-1-sulfonamide, a sulfonamide compound, has garnered attention in the field of medicinal chemistry due to its biological activities, particularly as an enzyme inhibitor. This article explores the compound's biological activity, synthesis methods, and potential applications, supported by relevant data tables and research findings.
- Molecular Formula : C7H6F3NO4S2
- Molecular Weight : 307.24 g/mol
- IUPAC Name : 4-(Trifluoromethanesulfonyl)benzenesulfonamide
The compound contains both trifluoromethanesulfonyl and sulfonamide functional groups, which contribute to its unique reactivity and biological properties .
Enzyme Inhibition
The primary biological activity of this compound is its role as an enzyme inhibitor . It has been shown to interact with specific enzymes, inhibiting their normal functions. This inhibition is crucial for developing therapeutic agents targeting various diseases linked to enzyme dysfunction .
The compound binds to the active sites of enzymes, effectively blocking substrate access and preventing normal enzymatic reactions. This mechanism is significant in pharmacological research, particularly for conditions where enzyme activity needs to be modulated .
Pharmacological Applications
Research indicates that compounds similar to this compound have potential applications in treating cardiovascular diseases by affecting perfusion pressure and coronary resistance through calcium channel inhibition .
Study on Perfusion Pressure
A study assessed the effects of various sulfonamide derivatives on perfusion pressure using a controlled experimental design (Table 1). The results indicated that certain derivatives significantly affected perfusion pressure over time.
Group | Compound | Dose | Effect on Perfusion Pressure |
---|---|---|---|
I | Control | - | No change |
II | Benzene sulfonamide | 0.001 nM | Baseline |
III | Compound 2 | 0.001 nM | Decreased |
IV | Compound 3 | 0.001 nM | Increased |
V | Compound 4 | 0.001 nM | Decreased |
VI | Compound 5 | 0.001 nM | No change |
These findings suggest that modifications in the sulfonamide structure can lead to varying effects on cardiovascular parameters, highlighting the importance of structural characteristics in biological activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:
Compound Name | Similarity Index | Unique Features |
---|---|---|
4-Fluorobenzenesulfonamide | 0.70 | Lacks trifluoromethyl group; different reactivity profile |
Trifluoromethanesulfonamide | 0.67 | No aromatic ring; different applications |
2,4-Difluorobenzenesulfonamide | 0.66 | Contains two fluorine atoms; altered electronic properties |
3-(Trifluoromethyl)benzenesulfonamide | 0.59 | Similar trifluoromethyl group but different substitution pattern |
This table illustrates how the trifluoromethanesulfonyl group contributes to distinct biochemical interactions compared to other sulfonamides .
Properties
CAS No. |
2070-48-6 |
---|---|
Molecular Formula |
C7H6F3NO4S2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
4-(trifluoromethylsulfonyl)benzenesulfonamide |
InChI |
InChI=1S/C7H6F3NO4S2/c8-7(9,10)16(12,13)5-1-3-6(4-2-5)17(11,14)15/h1-4H,(H2,11,14,15) |
InChI Key |
UIMYKAIGUAXWCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
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